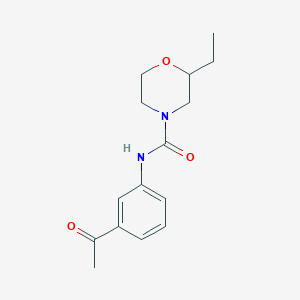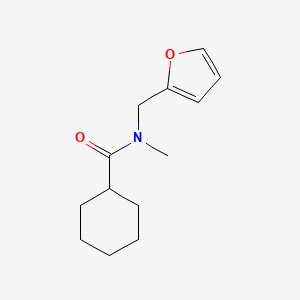
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications. This compound belongs to the thiomorpholine class of molecules, which are known for their diverse biological activities.
Mechanism of Action
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been found to inhibit the activity of certain enzymes, specifically those involved in the biosynthesis of sphingolipids. This inhibition leads to the accumulation of ceramide, a lipid that has been shown to have pro-apoptotic effects on cancer cells. (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has also been found to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its potential as a cancer treatment.
Biochemical and Physiological Effects:
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and alteration of cellular signaling pathways. These effects are largely attributed to the compound's ability to inhibit sphingolipid biosynthesis and induce ceramide accumulation.
Advantages and Limitations for Lab Experiments
One advantage of using (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments is its potential as a cancer treatment, which could lead to the development of new and effective cancer therapies. Additionally, the compound's ability to inhibit sphingolipid biosynthesis and induce ceramide accumulation could be useful in the study of various biological processes. However, limitations of using (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research involving (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. One area of interest is the development of (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases. Finally, (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone could be used in combination with other compounds to enhance its therapeutic potential.
Synthesis Methods
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process starting from 2,5-dimethylphenylamine and thiocarbonyldiimidazole. The reaction involves the formation of an intermediate, which is then reacted with morpholine to yield (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. The purity of the final product can be improved through recrystallization and purification techniques.
Scientific Research Applications
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have potential for use in various scientific research applications, including drug discovery and development, as well as in the study of various biological processes. Specifically, (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been found to have activity against certain cancer cell lines, making it a potential candidate for use in cancer treatment.
properties
IUPAC Name |
(2,5-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-3-4-11(2)12(9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLPHAPCCOFEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)